molecular formula C9H19ClN4O4S B12775751 Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-diethyl- CAS No. 91893-34-4

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-diethyl-

Cat. No.: B12775751
CAS No.: 91893-34-4
M. Wt: 314.79 g/mol
InChI Key: VQKCEDDRDIQHGP-UHFFFAOYSA-N
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Description

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-diethyl- is a complex organic compound with significant applications in various fields, particularly in medicinal chemistry. This compound is known for its potential anticancer properties due to its ability to act as an alkylating agent, which can interfere with DNA replication in cancer cells .

Preparation Methods

The synthesis of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-diethyl- involves multiple steps. One common method includes the nitrosation of secondary amines using nitrosonium ions (NO+) under mild and homogeneous conditions . The reaction typically employs reagents such as tert-butyl nitrite (TBN) and 18-crown-6, which facilitate the formation of the nitroso group. Industrial production methods may involve large-scale nitrosation processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-diethyl- undergoes various chemical reactions, including:

Scientific Research Applications

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-diethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-diethyl- involves its ability to act as an alkylating agent. The compound can form covalent bonds with DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA bases, particularly guanine, and the pathways involved are related to DNA damage response and repair mechanisms .

Comparison with Similar Compounds

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-diethyl- is unique due to its specific structure and functional groups. Similar compounds include:

Properties

CAS No.

91893-34-4

Molecular Formula

C9H19ClN4O4S

Molecular Weight

314.79 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[2-(diethylsulfamoyl)ethyl]-1-nitrosourea

InChI

InChI=1S/C9H19ClN4O4S/c1-3-13(4-2)19(17,18)8-6-11-9(15)14(12-16)7-5-10/h3-8H2,1-2H3,(H,11,15)

InChI Key

VQKCEDDRDIQHGP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)CCNC(=O)N(CCCl)N=O

Origin of Product

United States

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